molecular formula C9H9NO4 B1219380 Forphenicine CAS No. 57784-96-0

Forphenicine

Cat. No.: B1219380
CAS No.: 57784-96-0
M. Wt: 195.17 g/mol
InChI Key: MWSKDGPKFCWPOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Forphenicine can be synthesized from L-forphenicinol through an oxidation process. The synthesis starts with dimethyl hydroxyterephthalate or DL-2-(3-hydroxyphenyl)glycine. The oxidation of L-forphenicinol establishes the configuration of this compound to be L-form .

Industrial Production Methods: this compound is produced through microbial fermentation using the strain Actinomyces fulvoviridis var. acarbodicus. The fermentation medium typically contains soybean meal, sodium chloride, magnesium sulfate, potassium dihydrogen phosphate, and copper sulfate .

Chemical Reactions Analysis

Types of Reactions: Forphenicine undergoes various chemical reactions, including:

    Oxidation: Conversion of L-forphenicinol to this compound.

    Reduction: Potential reduction of the formyl group to a hydroxymethyl group.

    Substitution: Possible substitution reactions at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products:

    Oxidation: this compound from L-forphenicinol.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

Forphenicine exerts its effects primarily by inhibiting alkaline phosphatase. This enzyme catalyzes the hydrolysis of phosphate esters, and its inhibition can affect various biological processes. This compound’s mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .

Properties

IUPAC Name

2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSKDGPKFCWPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973366
Record name Amino(4-formyl-3-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57784-96-0
Record name Forphenicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057784960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(4-formyl-3-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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